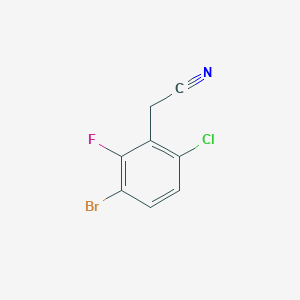
3-Bromo-6-chloro-2-fluorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrClFN and a molecular weight of 248.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetonitrile core. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of 3-Bromo-6-chloro-2-fluorophenylacetonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-2-fluorophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted phenylacetonitrile derivative.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2-fluorophenylacetonitrile has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and fluorine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6-chloro-2-fluorobenzene
- 3-Bromo-6-chloro-2-fluorophenol
- 3-Bromo-6-chloro-2-fluorobenzoic acid
Uniqueness
3-Bromo-6-chloro-2-fluorophenylacetonitrile is unique due to the presence of the acetonitrile group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a valuable intermediate in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C8H4BrClFN |
|---|---|
Peso molecular |
248.48 g/mol |
Nombre IUPAC |
2-(3-bromo-6-chloro-2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2 |
Clave InChI |
ATZJTHLANLPVQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)CC#N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)

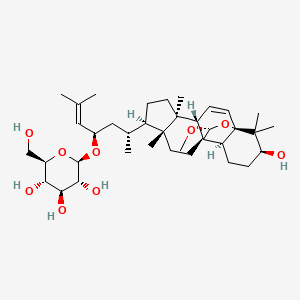
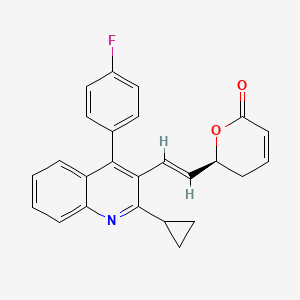

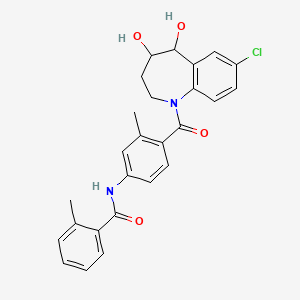
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)

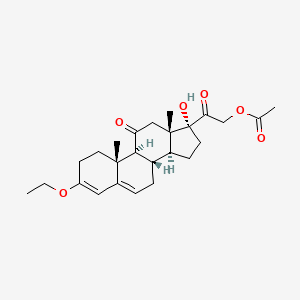
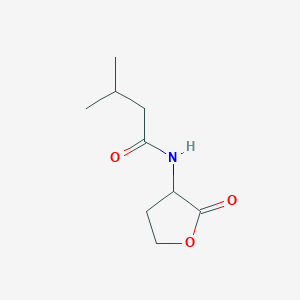
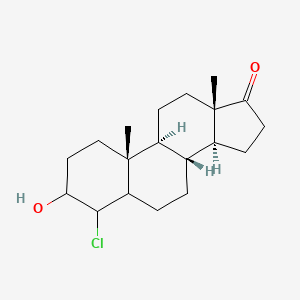
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)

